REACTION_CXSMILES
|
[F:1][C:2]1[C:3](/[C:12](/I)=[CH:13]/[C:14](=O)[C:15]2[NH:16][CH:17]=[CH:18][CH:19]=2)=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[H-].[Na+].[CH2:24]([NH2:27])[CH2:25][NH2:26]>>[NH2:26][CH2:25][CH2:24][NH:27][C:12]1[CH:13]=[C:14]([C:15]2[NH:16][CH:17]=[CH:18][CH:19]=2)[C:5]2[C:6](=[O:11])[NH:7][C:8]3[C:4]=2[C:3]=1[C:2]([F:1])=[CH:10][CH:9]=3 |f:1.2|
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Name
|
|
Quantity
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1.58 g
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Type
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reactant
|
Smiles
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FC=1C(=C2CC(NC2=CC1)=O)/C(=C/C(C=1NC=CC1)=O)/I
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Name
|
|
Quantity
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70 mL
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Type
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reactant
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Smiles
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C(CN)N
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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[H-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated to 120° C. for 1.5 hours
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Duration
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1.5 h
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Type
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CUSTOM
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Details
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The reaction was quenched
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Type
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ADDITION
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Details
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by pouring the reaction mixture into an ice-cold saturated aqueous ammonium chloride solution (200 mL)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×150 mL)
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Type
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WASH
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Details
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The combined organic extracts were successively washed with water (100 mL) and brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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NCCNC=1C=C(C=2C(NC3=CC=C(C1C23)F)=O)C=2NC=CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |